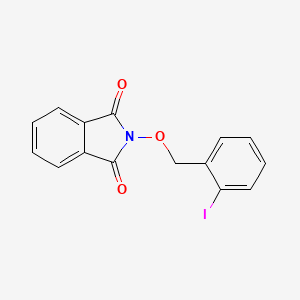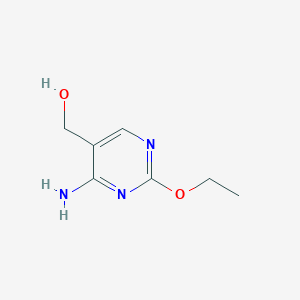
(4-Amino-2-ethoxypyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2-ethoxypyrimidin-5-yl)methanol is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 4th position, an ethoxy group at the 2nd position, and a hydroxymethyl group at the 5th position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-ethoxypyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.
Introduction of Functional Groups: The ethoxy group can be introduced at the 2nd position through an alkylation reaction using ethyl iodide. The amino group at the 4th position can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Hydroxymethylation: The hydroxymethyl group at the 5th position can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-2-ethoxypyrimidin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the compound.
Reduction: Reduced forms of the compound with modified amino groups.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Amino-2-ethoxypyrimidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for investigating the structure and function of these macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (4-Amino-2-ethoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-2-methylpyrimidin-5-yl)methanol: Similar structure with a methyl group instead of an ethoxy group.
(4-Amino-2-methoxypyrimidin-5-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.
(4-Amino-2-hydroxypyrimidin-5-yl)methanol: Similar structure with a hydroxyl group instead of an ethoxy group.
Uniqueness
(4-Amino-2-ethoxypyrimidin-5-yl)methanol is unique due to the presence of the ethoxy group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90008-65-4 |
|---|---|
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(4-amino-2-ethoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10) |
Clé InChI |
UKMKDXMKQZZEDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C(=N1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


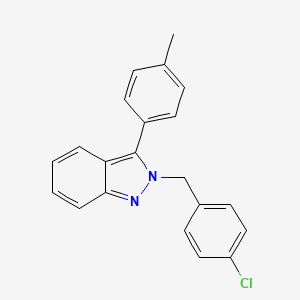

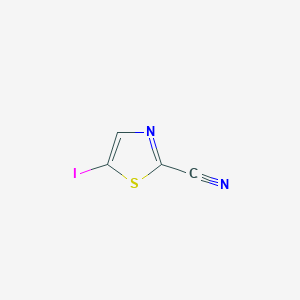
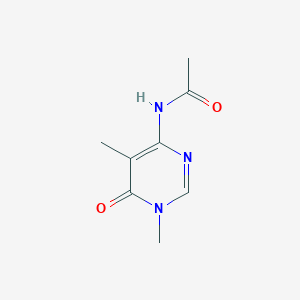
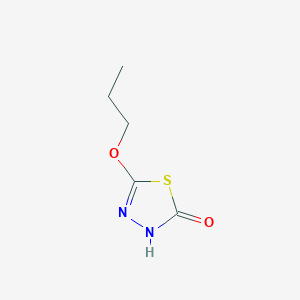
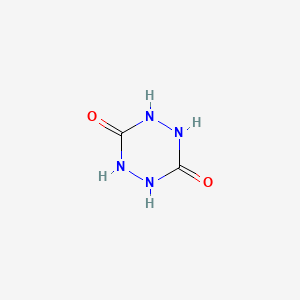
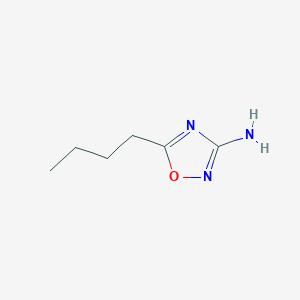

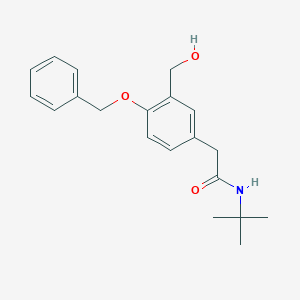
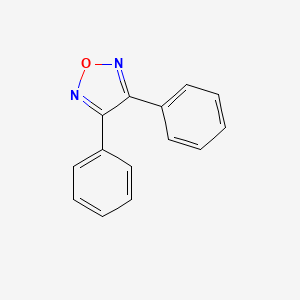
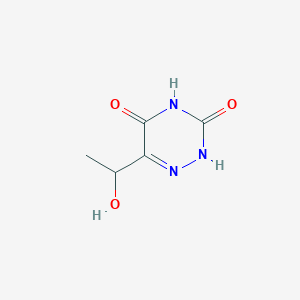

![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
